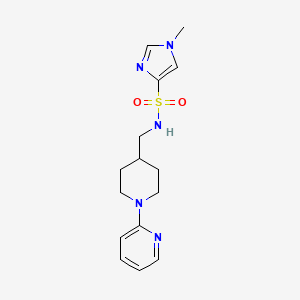

1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2S/c1-19-11-15(17-12-19)23(21,22)18-10-13-5-8-20(9-6-13)14-4-2-3-7-16-14/h2-4,7,11-13,18H,5-6,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJIFICHKBRQJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole ring, followed by the introduction of the sulfonamide group. The pyridine ring is then attached to the piperidine moiety, which is subsequently linked to the imidazole-sulfonamide core. Common reagents used in these steps include various sulfonyl chlorides, amines, and coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The table below compares the target compound with structurally related analogs:

*Calculated based on molecular formulas where exact weights are unavailable.

Key Structural Differences and Implications

- Pyridin-2-yl vs. Oxolan-3-yl (Tetrahydrofuran) : The target compound’s pyridine substituent may favor interactions with aromatic residues in binding pockets (e.g., kinases or GPCRs), while oxolane’s oxygen could improve solubility but reduce π-π stacking .

- Sulfonamide vs.

- Thiadiazole vs. Pyridine : The thiadiazole group in CAS 1428357-48-5 introduces sulfur, which may participate in hydrophobic interactions or act as a hydrogen-bond acceptor, differing from pyridine’s nitrogen-based basicity .

Biological Activity

The compound 1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide (commonly referred to as the imidazole sulfonamide) represents a significant area of research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- An imidazole ring

- A sulfonamide group

- A piperidine moiety substituted with a pyridine ring

This structural arrangement is crucial for its biological activity, influencing interactions with various biological targets.

Research indicates that the imidazole sulfonamide may exert its effects through several mechanisms:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes that are critical in cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells by activating caspase pathways.

- Microtubule Destabilization : Similar to other compounds in its class, it may destabilize microtubules, affecting cell division and growth.

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated against various cancer cell lines. Notable findings include:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 5.2 | Apoptosis induction |

| HepG2 (Liver Cancer) | 6.8 | Microtubule destabilization |

| A549 (Lung Cancer) | 7.5 | Enzyme inhibition |

These results demonstrate the compound's selective toxicity towards cancer cells compared to non-cancerous cells.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on MDA-MB-231 Cells : In a study published in ACS Omega, the compound exhibited significant growth inhibition and induced apoptosis at concentrations as low as 5 µM. Morphological changes consistent with apoptosis were observed, along with increased caspase activity .

- HepG2 Cell Line Analysis : Another investigation found that treatment with the compound led to a decrease in cell viability and triggered ferroptosis, a form of regulated cell death associated with the accumulation of lipid peroxides .

- Mechanistic Insights : Molecular docking studies indicated that the compound binds effectively to targets involved in tumor progression, suggesting a multi-targeted approach in its action against cancer .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption characteristics, with moderate bioavailability observed in animal models. Toxicology assessments indicate that at therapeutic doses, the compound exhibits a manageable safety profile, although further studies are warranted to fully elucidate its long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.